molecular formula C13H11FINO3S B4210876 N-(3-fluorophenyl)-3-iodo-4-methoxybenzenesulfonamide

N-(3-fluorophenyl)-3-iodo-4-methoxybenzenesulfonamide

Cat. No.: B4210876
M. Wt: 407.20 g/mol
InChI Key: NBXIZWKDSHLGEY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-iodo-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group, an iodine atom, and a methoxy group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-3-iodo-4-methoxybenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Iodination: The amino group is then iodinated using iodine and a suitable oxidizing agent like sodium nitrite.

    Methoxylation: The iodinated compound is then subjected to methoxylation using sodium methoxide in methanol.

    Sulfonamidation: Finally, the methoxylated compound is reacted with benzenesulfonyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the fluorophenyl group can undergo various reduction reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, due to the presence of the iodine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Iron powder in hydrochloric acid.

    Coupling: Palladium catalyst in the presence of a base like potassium carbonate.

Major Products:

    Substitution: Formation of methoxy-substituted derivatives.

    Oxidation: Formation of hydroxyl-substituted derivatives.

    Reduction: Formation of reduced fluorophenyl derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an antibacterial and antifungal agent.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications in treating infections and inflammatory conditions.
  • Evaluated for its cytotoxic effects on cancer cell lines.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-iodo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of the fluorophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The iodine atom and methoxy group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 4-methoxy-N-(3-fluorophenyl)benzenesulfonamide
  • N-(3-fluorophenyl)-4-iodobenzenesulfonamide

Uniqueness: N-(3-fluorophenyl)-3-iodo-4-methoxybenzenesulfonamide is unique due to the combination of the fluorophenyl, iodine, and methoxy groups, which confer specific chemical and biological properties. The presence of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities. The compound’s structure also enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific research fields.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-iodo-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FINO3S/c1-19-13-6-5-11(8-12(13)15)20(17,18)16-10-4-2-3-9(14)7-10/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXIZWKDSHLGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FINO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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